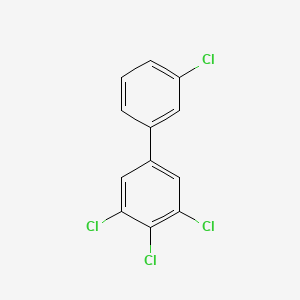

3,3',4,5-Tetrachlorobiphenyl

Description

Overview of Polychlorinated Biphenyls as Persistent Organic Pollutants in Academic Context

Polychlorinated biphenyls are classified as persistent organic pollutants (POPs), a group of chemicals that are toxic, persist in the environment for long periods, accumulate in the fatty tissues of living organisms, and can be transported over long distances. researchgate.netscielo.org.co Although their production was banned in many countries in the 1970s, PCBs continue to be a significant environmental and health concern due to their resistance to degradation and their ability to bioaccumulate and biomagnify in the food chain. researchgate.netnih.govmdpi.com They are included in the initial list of 12 POPs, often called the "dirty dozen," under the Stockholm Convention, which aims for their elimination or restriction. mdpi.com

The persistence of PCBs in various environmental compartments, including soil, water, and air, leads to ongoing human and wildlife exposure. researchgate.netcpcb.nic.in Human exposure can occur through the ingestion of contaminated food, inhalation of contaminated air, or dermal contact. mdpi.com Research has linked PCB exposure to a range of adverse health effects. nih.gov

Significance of Congener-Specific Research for 3,3',4,5-Tetrachlorobiphenyl

There are 209 distinct PCB compounds, known as congeners, each with a unique number and position of chlorine atoms on the biphenyl (B1667301) structure. researchgate.netnih.goveurofins.com.au The toxicity and environmental behavior of PCBs can vary significantly between different congeners. eurofins.com.au Therefore, congener-specific research is crucial for accurately assessing the risks associated with PCB exposure.

Studying individual congeners like this compound allows for a more precise understanding of their specific toxicological properties, metabolic pathways, and environmental fate. This detailed knowledge is essential for developing effective remediation strategies and regulatory policies. The bioaccumulation of specific congeners can differ, with some, like the coplanar PCBs, showing a higher tendency to accumulate in the food chain. d-nb.info

Structural Characteristics and Nomenclature within PCB Research Frameworks

The fundamental structure of a PCB consists of a biphenyl molecule, which is two connected benzene (B151609) rings, with one to ten chlorine atoms attached. The general chemical formula for PCBs is C₁₂H₍₁₀-ₓ₎Clₓ, where 'x' represents the number of chlorine atoms. researchgate.net

The nomenclature of PCBs is standardized to provide a clear and unambiguous way to identify each of the 209 congeners. The most widely accepted system is the Ballschmiter-Zell (BZ) numbering system, which assigns a unique number to each congener based on the number and position of chlorine atoms. nih.govnih.gov This system, with some minor corrections, has been recognized by the International Union of Pure and Applied Chemistry (IUPAC). nih.gov For example, this compound is designated as PCB 78 in some contexts, though it is important to note that there can be discrepancies in numbering systems. accustandard.comaccustandard.com

The IUPAC name for this compound is 1,2,3-trichloro-5-(3-chlorophenyl)benzene. nih.gov The positions of the chlorine atoms on the two phenyl rings are denoted by numbers, with one ring being primed (e.g., 3, 3', 4, 5).

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,2,3-trichloro-5-(3-chlorophenyl)benzene | nih.gov |

| Molecular Formula | C₁₂H₆Cl₄ | nih.gov |

| Molecular Weight | 292.0 g/mol | nih.gov |

| CAS Number | 70362-49-1 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-5-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-3-1-2-7(4-9)8-5-10(14)12(16)11(15)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFLURRQRFKBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074208 | |

| Record name | 3,3',4,5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70362-49-1 | |

| Record name | 3,3',4,5-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3Y0MO1SUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Fate, and Transport of 3,3 ,4,5 Tetrachlorobiphenyl

Global Distribution and Environmental Persistence in Academic Studies

As a member of the polychlorinated biphenyl (B1667301) group, 3,3',4,5-Tetrachlorobiphenyl is characterized by its persistence in the environment. who.int PCBs, in general, are widespread pollutants found globally in various environmental compartments, including the air, water, soil, and sediments. researchgate.net Their chemical stability, a desirable trait for their industrial applications, contributes to their long half-lives in the environment, which can range from months to years. who.int

Studies have shown that the more highly chlorinated PCB congeners tend to adsorb strongly to soil and sediment. who.int While specific global distribution maps for this compound are not extensively detailed in the provided search results, the general distribution patterns of PCBs indicate that these compounds are found in diverse ecosystems, from industrialized areas to remote regions. researchgate.netscirp.org The presence of PCBs in a wide array of environmental and biological samples is a testament to their persistence and global distribution. cpcb.nic.in

Atmospheric Transport and Deposition Mechanisms

The atmosphere is a primary pathway for the long-range transport and global distribution of PCBs. cpcb.nic.innih.gov Volatilization from contaminated surfaces, such as soil and water, and the burning of materials containing PCBs can release these compounds into the atmosphere. who.intepa.gov Once airborne, PCBs can exist in either a gaseous phase or adsorbed to particulate matter. nih.gov

The transport and deposition of this compound are governed by these same atmospheric processes. Atmospheric deposition, which includes both wet (rain and snow) and dry (particle settling) deposition, is a significant mechanism for the transfer of PCBs from the atmosphere to terrestrial and aquatic ecosystems. cpcb.nic.inresearchgate.net Studies on atmospheric deposition in various regions have confirmed the presence of a range of PCB congeners, highlighting the importance of this transport route. researchgate.net For instance, research in the Hudson River Estuary has shown that atmospheric deposition fluxes of PCBs increase in proximity to urban areas, indicating localized sources contributing to the atmospheric load. researchgate.net

Aquatic Environmental Dynamics: Sediment-Water Exchange Processes

In aquatic environments, the behavior of this compound is heavily influenced by its low water solubility and tendency to adsorb to particulate matter. cpcb.nic.in Due to these properties, PCBs readily partition from the water column and accumulate in sediments. cpcb.nic.inccme.ca Sediments, therefore, act as a major sink and long-term reservoir for PCBs in aquatic systems. cpcb.nic.in

The exchange of PCBs between sediment and the overlying water is a dynamic process. While sediments can sequester PCBs, they can also become a secondary source of contamination through resuspension and diffusion back into the water column. cpcb.nic.in The concentration of PCBs in sediments can be significantly higher than in the surrounding water. For example, studies in Nagasaki Prefecture, Japan, found PCB concentrations in sea and river sediments to be up to 2.5 and 0.035 μg/g, respectively. core.ac.uk While this study did not single out this compound, it illustrates the general trend of PCB accumulation in aquatic sediments.

Influence of Molecular Characteristics on Environmental Partitioning and Mobility

The environmental partitioning and mobility of this compound are directly linked to its molecular structure and physicochemical properties. As a tetrachlorobiphenyl, its properties fall between those of the lower and higher chlorinated biphenyls. The degree of chlorination and the specific positions of the chlorine atoms on the biphenyl rings determine a congener's water solubility, vapor pressure, and octanol-water partition coefficient (Kow). who.int

Generally, as the number of chlorine atoms increases, water solubility decreases, and the tendency to adsorb to organic matter in soil and sediment increases. who.int The lipophilicity, or affinity for fats, of PCBs also increases with chlorination, which is a key factor in their bioaccumulation in the food chain. cpcb.nic.innih.gov The specific arrangement of chlorine atoms in this compound influences its environmental behavior, distinguishing it from other tetrachlorobiphenyl isomers.

Below is a table of some of the computed physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C12H6Cl4 | nih.gov |

| Molecular Weight | 292.0 g/mol | nih.gov |

| XLogP3 | 6.5 | nih.gov |

XLogP3 is a computed measure of the octanol-water partition coefficient (log Kow), which indicates the lipophilicity of a compound.

Bioaccumulation and Trophic Transfer of 3,3 ,4,5 Tetrachlorobiphenyl in Ecological Systems

Mechanisms of Bioaccumulation in Aquatic and Terrestrial Organisms

The bioaccumulation of 3,3',4,5-Tetrachlorobiphenyl in both aquatic and terrestrial organisms is primarily driven by its high lipophilicity, or affinity for fats, and its resistance to metabolic degradation. In aquatic environments, organisms can accumulate this compound through two primary pathways: bioconcentration and biomagnification. Bioconcentration is the direct uptake of the chemical from the surrounding water, primarily through respiratory surfaces like gills and, to a lesser extent, through dermal contact. For hydrophobic compounds like tetrachlorobiphenyls, uptake from water is a significant route for organisms at the base of the food web, such as phytoplankton and zooplankton. oup.com

In terrestrial ecosystems, the primary route of exposure is through the diet. Organisms ingest contaminated soil, vegetation, or prey, leading to the absorption of this compound in the gastrointestinal tract. Due to their lipophilic nature, PCBs like this compound are readily absorbed from the gut and distributed to lipid-rich tissues, such as adipose tissue and the liver, where they are stored. who.int The slow metabolism and excretion of this compound contribute to its prolonged retention and accumulation over the organism's lifetime.

The process of bioaccumulation is influenced by several factors, including the organism's lipid content, metabolic rate, and feeding habits. rug.nl Organisms with higher lipid content tend to accumulate higher concentrations of lipophilic compounds like this compound.

Biomagnification Dynamics within Food Webs and Trophic Levels

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food web. This compound, like other persistent and bioaccumulative PCBs, exhibits significant biomagnification. oup.comrug.nld-nb.info This occurs because as one organism consumes another, the contaminant is transferred and accumulates in the predator's tissues at a higher concentration than in its prey.

This trophic transfer is highly efficient for lipophilic compounds. When a predator consumes prey containing this compound, the compound is assimilated along with the fats from the prey. Because it is not easily metabolized or excreted, it builds up in the predator's body. This process is repeated at each trophic level, leading to the highest concentrations in top predators, such as large fish, marine mammals, and birds of prey. facetsjournal.comnih.gov

The structure of the food web plays a crucial role in the extent of biomagnification. Longer food chains generally result in greater biomagnification at the highest trophic levels. The specific feeding relationships and the ecological efficiency of energy transfer between trophic levels also influence the dynamics of biomagnification. rug.nl

To quantify the extent of biomagnification, scientists use metrics such as the Trophic Magnification Factor (TMF) and the Biomagnification Factor (BMF). rug.nl A TMF represents the average rate of concentration increase of a chemical per trophic level for an entire food web. It is calculated from the slope of the regression between the logarithm of the chemical concentration and the trophic level of the organisms in the food web. acs.orgresearchgate.net A TMF value greater than 1 indicates that the chemical is biomagnifying. researchgate.net

A BMF, on the other hand, describes the biomagnification between a specific predator and its prey. It is the ratio of the chemical concentration in the predator to the concentration in its prey. rug.nlnih.gov BMFs are useful for examining specific trophic links within a food web. Both TMFs and BMFs for PCBs have been shown to vary depending on the specific congener and the food web being studied. nih.govacs.org

| Metric | Description | Indication |

| Trophic Magnification Factor (TMF) | The average factor by which a contaminant concentration increases per trophic level in a food web. | A value > 1 indicates biomagnification. |

| Biomagnification Factor (BMF) | The ratio of the contaminant concentration in a predator to that in its prey. | A value > 1 indicates biomagnification between two specific trophic levels. |

Congener-Specific Bioaccumulation Potential of Tetrachlorobiphenyls

The bioaccumulation potential of PCBs is not uniform across all congeners; it is highly dependent on the number and position of chlorine atoms on the biphenyl (B1667301) rings. d-nb.infoepa.gov The physical-chemical properties of a congener, particularly its lipophilicity (often measured as the octanol-water partition coefficient, Kow), play a significant role. Generally, bioaccumulation potential increases with the degree of chlorination up to a certain point.

For tetrachlorobiphenyls, the specific arrangement of the four chlorine atoms influences their persistence and bioaccumulation. Congeners with no or only one chlorine atom in the ortho positions (non-ortho or mono-ortho PCBs) can adopt a planar or near-planar configuration. This planarity is a key factor in their toxicological effects, but it also affects their environmental fate. The bioaccumulation of this compound is expected to be significant due to its tetrachlorinated structure and resulting high lipophilicity. Studies on various PCB congeners have shown that those with four to seven chlorine atoms tend to have the highest bioaccumulation potential. d-nb.info

Physiological and Ecological Factors Influencing Trophic Transfer Efficiency

The efficiency of trophic transfer of this compound is influenced by a variety of physiological and ecological factors. rug.nlnih.gov

Physiological Factors:

Metabolism: The ability of an organism to metabolize and excrete PCBs is a critical factor. rug.nl Species with more efficient metabolic pathways for PCBs will accumulate lower concentrations. The rate of metabolism varies significantly among species.

Lipid Content: As a lipophilic compound, this compound accumulates in fatty tissues. Therefore, the lipid content of an organism directly affects its capacity to store this contaminant. vliz.be

Age and Size: Older and larger individuals within a species often have higher contaminant loads due to a longer period of exposure and accumulation (bioaccumulation).

Reproductive Status: For females, a portion of the accumulated PCB burden can be transferred to offspring through eggs (in oviparous species) or lactation (in mammals), a process known as maternal transfer. rug.nl This can reduce the contaminant load in the mother but represents a significant exposure route for the young.

Ecological Factors:

Trophic Level and Diet: The position of an organism in the food web is a primary determinant of its PCB concentration. rug.nlnih.gov Predators at the top of the food web have the highest concentrations due to biomagnification.

Habitat: The level of contamination in the local environment, including sediment and water, dictates the baseline exposure for the entire food web. facetsjournal.com

Migration: Migratory species can transport contaminants between different geographic areas, influencing local food web contamination levels. rug.nl

Feeding Preferences: Even within the same trophic level, individual dietary preferences can lead to variations in PCB accumulation. rug.nl

Comparative Bioaccumulation Studies Across Diverse Species

While specific studies focusing solely on this compound are limited, comparative studies on various PCB congeners across different species provide valuable insights into its likely behavior. Studies have examined PCB bioaccumulation in a wide range of organisms, from invertebrates to fish, birds, and mammals. d-nb.infonih.gov

For instance, research on aquatic food webs has demonstrated that fish-eating birds tend to have higher PCB concentrations than birds that feed on mussels. d-nb.info This highlights the importance of diet in determining contaminant levels. In another example, a comparison of a non-deposit-feeding amphipod and a nonselective, deposit-feeding polychaete showed differences in the accumulation of more hydrophobic PCBs, suggesting that the route of exposure (e.g., sediment ingestion) is a key factor. researchgate.net

Comparisons between homeotherms (warm-blooded animals like birds and mammals) and poikilotherms (cold-blooded animals like fish) have shown that homeotherms often have greater biomagnification factors. nih.gov This is attributed to their higher energy requirements and consequently higher feeding rates. nih.gov

The following table presents a conceptual comparison of bioaccumulation potential across different types of organisms, based on general principles of PCB bioaccumulation.

| Organism Type | Primary Uptake Route | Key Bioaccumulation Factors | Expected Relative Concentration of this compound |

| Phytoplankton/Algae | Bioconcentration from water | Surface area to volume ratio | Low |

| Zooplankton | Diet (phytoplankton), bioconcentration | Lipid content, feeding rate | Low to Moderate |

| Benthic Invertebrates | Sediment ingestion, diet, water | Feeding strategy, lipid content | Moderate |

| Fish | Diet, bioconcentration (gills) | Trophic level, lipid content, age | Moderate to High |

| Birds | Diet | Trophic level, metabolic rate, migration | High to Very High |

| Mammals | Diet | Trophic level, lipid content, lactation | High to Very High |

Biotransformation and Metabolism of 3,3 ,4,5 Tetrachlorobiphenyl in Biological Systems

Hepatic Microsomal Enzyme Systems and PCB Metabolism

The liver is the primary site for the metabolism of foreign compounds, including PCBs. Within the liver cells, the endoplasmic reticulum contains a complex of enzymes known as the hepatic microsomal enzyme system, which plays a central role in the biotransformation of these compounds. oup.comacs.orgnih.govtandfonline.com

The initial and rate-limiting step in the metabolism of PCBs is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. oup.comacs.orgnih.govtandfonline.com The specific CYP isoforms involved in the oxidation of a particular PCB congener are determined by its chlorine substitution pattern. oup.comacs.org For 3,3',4,5-tetrachlorobiphenyl, which lacks chlorine atoms in the ortho positions, metabolism is often mediated by CYP1A-like enzymes. oup.com This process typically involves the formation of an arene oxide intermediate. biorxiv.orgresearchgate.net

The arene oxide intermediates formed during CYP-mediated oxidation are unstable and can undergo rearrangement to form hydroxylated metabolites (OH-PCBs). acs.orgtandfonline.combiorxiv.org In the case of 3,3',4,4'-tetrachlorobiphenyl (B1197948) (a structurally similar congener), major hydroxylated metabolites identified in various species include 4-hydroxy-3,3',4',5-tetrachlorobiphenyl and 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl. tandfonline.com Studies with 3,3',4,4'-tetrachlorobiphenyl have also identified 2-hydroxy, 5-hydroxy, and 6-hydroxy derivatives. nih.govacs.orgnih.gov The formation of these metabolites is species-dependent. For instance, in poplar plants exposed to 3,3',4,4'-tetrachlorobiphenyl, 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl and 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl were detected, with the 6-hydroxy metabolite being the major product. nih.govnih.gov However, the major mammalian metabolite, 4'-hydroxy-3,3',4,5'-tetrachlorobiphenyl, was not found in these plants. nih.govnih.gov

Hydroxylated Metabolites of 3,3',4,4'-Tetrachlorobiphenyl

| Metabolite | Species Detected In | Reference |

|---|---|---|

| 4-hydroxy-3,3',4',5-tetrachlorobiphenyl | Rat | tandfonline.com |

| 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl | Rat, Poplar | nih.govtandfonline.comnih.gov |

| 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl | Poplar | nih.govnih.gov |

| 2-hydroxy-3,3',4,4'-tetrachlorobiphenyl | Catfish | nih.gov |

Following hydroxylation, the resulting OH-PCBs can undergo phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body. acs.orgbiorxiv.org These reactions include glucuronidation, where glucuronic acid is attached to the hydroxyl group, and glutathione (B108866) conjugation. acs.orgnih.gov Glutathione conjugation is a key step in the pathway leading to the formation of methyl sulfonyl metabolites. researchgate.netacs.org

A portion of PCBs can be metabolized into persistent methyl sulfonyl (MeSO2-) metabolites. acs.org This pathway involves the conjugation of the PCB with glutathione, followed by a series of enzymatic steps that ultimately lead to the formation of a methyl sulfonyl group attached to the biphenyl (B1667301) structure. acs.org For 3,3',4,4'-tetrachlorobiphenyl, studies in rats have identified several sulfur-containing metabolites in feces, including 5- and 6-methylthio-TCBs. tandfonline.com Furthermore, 5-methylsulfonyl-3,3',4,4'-tetrachlorobiphenyl was found to be selectively retained in the liver of rats. tandfonline.com

Congener-Specific Biotransformation Influences of Chlorine Substitution Patterns

The rate and pathway of PCB metabolism are highly dependent on the specific arrangement of chlorine atoms on the biphenyl rings. oup.comacs.orgnih.govtandfonline.comacs.org Generally, PCBs with fewer chlorine atoms are metabolized more readily. acs.org The presence of adjacent, unsubstituted carbon atoms, particularly in the meta and para positions, is a key determinant for susceptibility to CYP-mediated oxidation. oup.com Congeners with chlorine atoms in the ortho positions are often more resistant to metabolism. The lack of ortho-chlorines in this compound makes it a substrate for CYP1A enzymes. oup.com

Influence of Chlorine Substitution on PCB Metabolism

| Chlorine Pattern | Metabolic Susceptibility | Primary CYP Enzymes | Reference |

|---|---|---|---|

| Non-ortho substituted (e.g., 3,3',4,4'-TCB) | More readily metabolized | CYP1A | oup.com |

| Ortho-substituted | More resistant to metabolism | CYP2B, CYP3A | oup.com |

| Fewer chlorine atoms | Generally more rapid metabolism | Varies | acs.org |

Species-Specific Metabolic Capacities and Differential Metabolism

Significant differences exist in the capacity to metabolize PCBs among different species. oup.comnih.gov These variations are attributed to differences in the expression and activity of CYP enzymes and other metabolic proteins. oup.com For example, while mammals readily form certain hydroxylated metabolites of 3,3',4,4'-tetrachlorobiphenyl, some of these are not detected in plants like poplars. nih.govnih.gov Similarly, the profile of metabolites can differ between fish and mammals. nih.gov For instance, studies on beluga whale and sea turtle liver microsomes have shown the ability to hydroxylate certain tetrachlorobiphenyls, with the rate and products differing between the species and in comparison to rodents. researchgate.net These species-specific differences in metabolism have important implications for the bioaccumulation and potential toxicity of this compound in different organisms within an ecosystem.

Biotransformation in Terrestrial Plants

The transformation of PCBs within plant tissues is a key component of phytoremediation, the process of using plants to clean up contaminated environments. nih.gov Plants can absorb PCBs from the soil and initiate metabolic processes to transform them. mdpi.comfrontiersin.org This internal transformation process is often referred to as phytotransformation.

The primary mechanism for the biotransformation of PCBs in plants is oxidation, which is analogous to metabolic pathways observed in mammals and is sometimes described by the "green liver" model. researchgate.netnih.gov This model suggests that plants possess enzyme systems capable of detoxifying foreign organic compounds (xenobiotics) in a manner similar to the liver in vertebrates. researchgate.net The key enzymes implicated in this process are cytochrome P450 monooxygenases and peroxidases. mdpi.comresearchgate.net These enzymes introduce hydroxyl (-OH) groups onto the biphenyl structure, making the molecule more water-soluble and less toxic. mdpi.com

Research Findings from a Model Compound (3,3',4,4'-Tetrachlorobiphenyl)

Detailed studies on whole poplar plants (Populus deltoides × nigra) exposed to 3,3',4,4'-tetrachlorobiphenyl (PCB 77) in hydroponic solutions have identified specific hydroxylated metabolites. nih.gov These findings demonstrate that plants are capable of metabolizing persistent tetrachlorobiphenyls.

In one study, two primary hydroxylated metabolites of PCB 77 were identified in poplar tissues. The major metabolite was 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl (6OH-CB77), which was found in the roots and translocated to the bark and wood of the stem. nih.gov A minor metabolite, 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl (5OH-CB77), was detected only in the roots, and at concentrations approximately ten times lower than the 6-hydroxy metabolite. nih.gov The formation of these specific metabolites suggests that the metabolic pathway likely proceeds through an epoxide intermediate on the biphenyl ring, a common mechanism for cytochrome P450 enzymes. nih.gov

Interestingly, the metabolic capabilities can differ significantly between plant species. While poplar plants were shown to hydroxylate PCB 77, switchgrass (Panicum virgatum) did not produce detectable hydroxylated metabolites under similar experimental conditions, indicating that these enzymatic transformations are plant-specific. acs.org Plant cell cultures of various species, including tomato (Lycopersicum esculentum) and lettuce (Lactuca sativa), have also demonstrated the ability to hydroxylate PCB 77. researchgate.netacs.org

The table below summarizes the key research findings on the biotransformation of the model compound 3,3',4,4'-tetrachlorobiphenyl (PCB 77) in poplar plants.

Table 1: Identified Metabolites of 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) in Poplar Plants

| Parent Compound | Plant Species | Metabolite | Location in Plant | Reference |

|---|---|---|---|---|

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Populus deltoides × nigra (Poplar) | 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl (6OH-CB77) | Roots, Bark (Bottom, Middle), Wood (Bottom, Middle) | nih.gov |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Populus deltoides × nigra (Poplar) | 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl (5OH-CB77) | Roots | nih.gov |

These findings underscore that terrestrial plants can be an active component in the environmental degradation of persistent compounds like tetrachlorobiphenyls. While direct evidence for this compound is pending, the established pathways for its isomer strongly suggest that hydroxylation is a probable metabolic fate in capable plant species.

Molecular Mechanisms of Action of 3,3 ,4,5 Tetrachlorobiphenyl

Aryl Hydrocarbon Receptor (AhR) Binding and Activation

3,3',4,5-Tetrachlorobiphenyl is classified as a "dioxin-like" compound due to its ability to bind to and activate the Aryl Hydrocarbon Receptor (AhR). wikipedia.org The AhR is a ligand-activated transcription factor that mediates the toxic effects of many halogenated aromatic hydrocarbons. mdpi.com The activation of AhR is a critical molecular initiating event that triggers a cascade of downstream transcriptional changes, leading to various biological responses. nih.gov Dioxin-like compounds are grouped together because they share this common mechanism of action, activating the AhR, though their binding affinities and subsequent potencies can vary significantly. wikipedia.org

The classical or canonical mechanism of AhR action begins in the cytoplasm. mdpi.comnih.gov Upon binding of a ligand such as this compound, the AhR protein complex undergoes a conformational change. This change facilitates its translocation from the cytoplasm into the cell nucleus. nih.govnih.gov

Inside the nucleus, the activated AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT) protein. nih.govdoi.org This AhR/ARNT complex then functions as a transcription factor, binding to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin-responsive elements (DREs) located in the promoter regions of target genes. mdpi.comdoi.org This binding initiates the transcription of a battery of genes, leading to the production of various proteins. nih.gov

A primary and well-documented consequence of AhR activation by dioxin-like compounds is the potent induction of genes encoding for xenobiotic-metabolizing enzymes. doi.org The most prominent among these are members of the Cytochrome P450 1 (CYP1) family. nih.gov

Studies on prototypical AhR agonists, such as the structurally similar 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126), demonstrate strong induction of CYP1A1 and CYP1B1 mRNA expression. nih.govresearchgate.net This induction is a direct result of the AhR/ARNT complex binding to the XREs of these genes. nih.gov The induction of CYP1A enzymes is a sensitive biomarker for exposure to AhR agonists. nih.gov The activation of these enzymes is part of an adaptive metabolic response, but their sustained upregulation can also lead to the production of reactive oxygen species (ROS) and the metabolic activation of other compounds into more toxic forms. nih.gov

Structure-Activity Relationships for AhR Binding Affinity and Induction Potency

The ability of a PCB congener to bind to the AhR is highly dependent on its molecular structure, specifically the number and position of chlorine atoms on the biphenyl (B1667301) rings. For high-affinity binding and potent AhR activation, a congener must be able to adopt a coplanar or flat conformation. researchgate.net

This coplanarity is achieved in congeners that have few or no chlorine atoms at the ortho positions (positions 2, 2', 6, and 6'). The absence of bulky chlorine atoms in these positions allows the two phenyl rings to rotate and lie in the same plane. nih.gov Furthermore, chlorine atoms at the lateral positions (meta and para, i.e., positions 3, 3', 4, 4', 5, and 5') are necessary for dioxin-like activity. wikipedia.org The structure of this compound, with no ortho chlorines and four lateral chlorines, allows it to assume a planar structure that is sterically similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent AhR agonist known. researchgate.net This structural mimicry is the basis for its high binding affinity and dioxin-like toxicity. The free energies of binding for PCBs to the AhR are controlled by their lipophilicity, electron affinities, and entropies. nih.gov

Comparative Analysis of Dioxin-Like and Non-Dioxin-Like Activity

The 209 possible PCB congeners can be broadly categorized into two main classes based on their structure and primary mechanism of action: dioxin-like (DL) and non-dioxin-like (NDL). nih.govages.at

Dioxin-Like (DL) PCBs:

Structure: These are coplanar PCBs with zero or one ortho-chlorine. nih.gov this compound falls into this category.

Mechanism: Their primary mechanism is the binding and activation of the Aryl Hydrocarbon Receptor (AhR), leading to a toxic response similar to TCDD. nih.govnih.gov

Effects: They are potent inducers of CYP1 family enzymes and are associated with a wide range of toxic effects, including immunotoxicity, reproductive deficits, and developmental toxicity. researchgate.netnih.gov Toxic effects from DL-PCBs typically occur at lower concentrations compared to NDL-PCBs. researchgate.net

Non-Dioxin-Like (NDL) PCBs:

Structure: These are non-coplanar PCBs with two or more ortho-chlorines. The steric hindrance from these chlorine atoms prevents the biphenyl rings from rotating into a flat conformation. nih.gov

Mechanism: Their twisted structure precludes effective binding to the AhR. nih.gov Instead, they elicit toxicity through different, AhR-independent mechanisms. nih.gov These can include activation of other xenobiotic receptors like the constitutive androstane (B1237026) receptor (CAR), leading to a phenobarbital-like response. nih.gov

Effects: NDL-PCBs are associated with neurotoxic effects, alterations in calcium signaling, and disruption of dopamine (B1211576) pathways. nih.govnih.gov

Interactive Data Table: Comparison of PCB Activities

| Feature | Dioxin-Like PCBs (e.g., this compound) | Non-Dioxin-Like PCBs |

| Structure | Coplanar (0-1 ortho-chlorines) | Non-coplanar (2+ ortho-chlorines) |

| Primary Mechanism | Aryl Hydrocarbon Receptor (AhR) Activation | AhR-Independent Pathways |

| Key Cellular Target | AhR/ARNT Complex | Ryanodine receptors, dopamine transporters, CAR |

| Enzyme Induction | Potent induction of CYP1A1, CYP1B1 | Induction of CYP2B, CYP3A |

| Relative Potency | High (toxic effects at low concentrations) | Lower (toxic effects at higher concentrations) |

Analytical Methodologies for 3,3 ,4,5 Tetrachlorobiphenyl in Environmental and Biological Matrices

Advanced Sampling Strategies

The initial step in the analysis of 3,3',4,5-tetrachlorobiphenyl involves meticulous sample collection and preparation to isolate the compound from the sample matrix and remove interfering substances. The choice of strategy depends on the matrix type, whether environmental (e.g., water, soil, sediment) or biological (e.g., tissues, blood).

Environmental Matrices:

Water: For aqueous samples, grab sampling is common, but to detect low concentrations, pre-concentration techniques are often necessary. cdc.gov These include solid-phase extraction (SPE), where large volumes of water are passed through a cartridge containing a sorbent that retains the PCBs. cdc.govclu-in.org

Soil and Sediment: Common extraction methods for solid samples include Soxhlet extraction, which uses a specialized apparatus for continuous extraction with an organic solvent. cdc.govclu-in.org Other techniques like pressurized fluid extraction (PFE) and microwave-assisted extraction (MAE) have been developed to improve efficiency and reduce solvent consumption.

Biological Matrices:

Tissues: For biological tissues, particularly adipose tissue where PCBs accumulate, the analysis begins with solvent extraction to separate the lipids and the PCBs from the rest of the tissue. cdc.gov This is often followed by a lipid removal step, such as gel permeation chromatography (GPC) or dialysis, which is crucial to prevent interference during chromatographic analysis. cdc.gov

Blood/Serum: Analysis of blood or serum typically involves liquid-liquid extraction (LLE) or SPE to isolate the PCBs from the complex biological matrix.

After initial extraction, a "cleanup" step is almost always required to remove co-extracted compounds that could interfere with the analysis. cdc.govclu-in.org This is commonly achieved using column chromatography with adsorbents like silica (B1680970) gel, florisil, or activated carbon. cdc.gov These materials can separate PCBs from other persistent organic pollutants (POPs) like pesticides. cdc.gov

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation, identification, and quantification of PCB congeners. nih.govjournalagent.com The choice of technique is dictated by the specific analytical requirements, such as the need to resolve individual congeners or to analyze polar metabolites.

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive and selective method for detecting electronegative compounds, such as halogenated substances like PCBs. measurlabs.comscioninstruments.com The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady electrical current in the detector. scioninstruments.com When an electronegative compound like this compound passes through the detector, it captures some of the electrons, causing a drop in the current that is registered as a peak. measurlabs.comscioninstruments.com

This technique is valued for its exceptional sensitivity, allowing for the detection of PCBs at very low concentrations (parts per billion or even lower). tdi-bi.com However, while highly sensitive to chlorinated compounds, the ECD is not specific and can respond to other halogenated substances, which can lead to interferences. measurlabs.com Therefore, confirmation of results with a more specific detector like a mass spectrometer is often necessary. thermofisher.com For separation, capillary columns such as DB-5 are commonly used. tdi-bi.com

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers a significant increase in selectivity compared to GC-ECD or single quadrupole GC-MS. thermofisher.com In this technique, the gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer. upb.ro

The tandem mass spectrometer (or triple quadrupole) allows for a process called Selected Reaction Monitoring (SRM), where a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process provides a high degree of certainty in identification and quantification, effectively filtering out background noise and interferences from the sample matrix. thermofisher.com This enhanced selectivity is critical for accurately measuring specific congeners in complex environmental and biological samples. thermofisher.combiorxiv.org

Comprehensive two-dimensional gas chromatography (GCxGC) provides a vastly superior separation power compared to single-column GC. gcms.cz This technique uses two different capillary columns connected in series via a modulator. The separation is based on two independent properties (e.g., volatility on a non-polar column and polarity on a polar column). nih.gov

The enhanced resolution of GCxGC is particularly advantageous for PCB analysis, as it can separate many of the 209 possible congeners that often co-elute in one-dimensional GC. nih.govresearchgate.net This is crucial for resolving toxic, "dioxin-like" congeners, including this compound, from less toxic congeners. researchgate.net When coupled with a highly sensitive and selective detector like a tandem mass spectrometer (GCxGC-MS/MS), this method provides exceptional analytical capability for detailed congener-specific analysis in highly complex samples. gcms.cznih.gov

While GC-based methods are ideal for the parent PCB compounds, the analysis of their more polar metabolites, such as hydroxylated PCBs (OH-PCBs), often requires high-performance liquid chromatography (HPLC). nih.gov These metabolites are less volatile and may require derivatization before GC analysis, a step that can be avoided with HPLC.

HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for the direct detection of OH-PCBs. nih.gov The separation is typically performed on a reverse-phase column, such as a C18 column. nih.govscielo.br Electrospray ionization (ESI) in negative ion mode is commonly used as it is highly sensitive for the phenolic hydroxyl groups characteristic of these metabolites. nih.gov This methodology allows for the identification and quantification of various metabolites, providing crucial insights into the biotransformation and potential toxicity of this compound. nih.govacs.orgnih.gov

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Primary Application | Key Advantages | Limitations |

|---|---|---|---|

| GC-ECD | Quantification of parent PCB | Extremely high sensitivity for halogenated compounds. tdi-bi.com | Non-specific, potential for interferences. measurlabs.com |

| GC-MS/MS | Specific quantification of parent PCB | High selectivity and specificity, reduced matrix interference. thermofisher.com | Lower sensitivity than ECD for some compounds. |

| GCxGC-MS/MS | High-resolution congener separation | Vastly superior separation power, resolves co-eluting congeners. gcms.cznih.gov | Complex data processing, higher equipment cost. |

| HPLC-MS | Analysis of polar metabolites (e.g., OH-PCBs) | Direct analysis of polar compounds without derivatization. nih.gov | Generally lower separation efficiency than capillary GC for parent PCBs. |

Congener-Specific Analysis and Resolution Challenges

A significant challenge in PCB analysis is the separation and quantification of individual congeners from complex mixtures, which can contain dozens or even all 209 congeners. epa.gov this compound (PCB 81) is one of the twelve "dioxin-like" PCBs, which are of high toxicological concern. epa.gov Therefore, distinguishing it from other, less toxic congeners is critical for accurate risk assessment.

The primary analytical challenge is chromatographic co-elution, where two or more congeners are not fully separated and emerge from the GC column at the same time. epa.gov For example, on many standard GC columns, PCB 81 can be difficult to resolve from other congeners present in commercial PCB mixtures (Aroclors).

To overcome these challenges, analysts employ highly selective capillary GC columns and advanced techniques like GCxGC. nih.govresearchgate.net The use of different column stationary phases can alter the elution order of congeners, helping to resolve problematic pairs. nih.gov GCxGC, by providing separation in two dimensions, is often capable of resolving congeners that co-elute in any single-column system. researchgate.net The combination of high-resolution chromatography with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) provides the highest degree of confidence for congener-specific identification and quantification. epa.gov

Sample Preparation and Clean-up Procedures for Complex Matrices

The accurate determination of this compound (PCB 78) in environmental and biological samples necessitates meticulous sample preparation and clean-up procedures to remove interfering compounds. The complexity of matrices such as sediment, soil, and biological tissues, which contain a multitude of organic and inorganic constituents, can significantly impact the precision and accuracy of analytical measurements. Therefore, a multi-step approach is typically employed to isolate and concentrate the target analyte prior to instrumental analysis.

For solid matrices like soil and sediment, the initial step involves extraction of the PCBs from the sample. Common techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and microwave-assisted extraction. The choice of solvent is critical, with mixtures of hexane (B92381) and acetone (B3395972) or dichloromethane (B109758) and hexane being frequently utilized to efficiently extract a wide range of PCB congeners. Following extraction, the crude extract contains not only PCBs but also lipids, humic acids, and other co-extracted substances that can interfere with chromatographic analysis.

Cleanup of the extract is a crucial subsequent step. A common approach involves the use of adsorption chromatography with materials such as silica gel, Florisil, and alumina (B75360). These adsorbents help in the removal of polar interfering compounds. For instance, a multi-residue method for pesticides in sediment, which can be adapted for PCBs, uses gel permeation chromatography followed by solid-phase extraction with stacked carbon and alumina cartridges or a deactivated Florisil column for cleanup. usgs.gov

In the case of biological matrices such as fish tissue, the high lipid content presents a significant challenge. A study comparing two sample preparation methods for non-ortho PCB congeners in fish muscle tissue—freeze-drying versus rubbing with anhydrous sodium sulfate—demonstrated the importance of the drying step. pensoft.netscispace.comresearchgate.net Both methods yielded acceptable recoveries, though freeze-drying resulted in slightly higher losses of some congeners. pensoft.netscispace.comresearchgate.net Following drying and extraction, lipid removal is essential. This can be achieved through techniques like gel permeation chromatography (GPC) or treatment with concentrated sulfuric acid.

For the specific analysis of non-ortho PCBs, which includes this compound, a fractionation step is often required to separate them from the more abundant ortho-substituted PCBs. This is typically accomplished using activated carbon chromatography. The planar structure of non-ortho PCBs allows them to be selectively retained on the carbon material, while the non-planar ortho-substituted congeners are eluted. The retained non-ortho PCBs can then be eluted with a stronger solvent.

A summary of common sample preparation and cleanup steps is presented in the table below.

| Matrix Type | Extraction Method | Common Cleanup Adsorbents/Techniques |

| Soil & Sediment | Soxhlet, Pressurized Liquid Extraction (PLE) | Silica Gel, Florisil, Alumina, Activated Carbon, Gel Permeation Chromatography (GPC) |

| Fish & Biological Tissues | Soxhlet, PLE | Anhydrous Sodium Sulfate (drying), GPC, Sulfuric Acid Treatment, Florisil, Activated Carbon |

Method Detection Limits and Quantitative Performance Evaluation

The performance of an analytical method for this compound is evaluated based on several key parameters, including the method detection limit (MDL), accuracy (measured as recovery), and precision (measured as relative standard deviation). These parameters are determined through rigorous method validation studies.

The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. For PCB congeners, MDLs are highly dependent on the analytical instrument's sensitivity and the effectiveness of the sample preparation and cleanup procedures in reducing background noise. U.S. Environmental Protection Agency (EPA) Method 1668, which employs high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), is a benchmark for the analysis of chlorinated biphenyl (B1667301) congeners. cdc.govepa.gov For non-ortho PCBs, this method can achieve very low detection limits. Estimated method detection limits for selected non-ortho PCB congeners in water are in the picogram per liter (pg/L) range, while for soil, tissue, and mixed-phase samples, they are in the nanogram per kilogram (ng/kg) range. nih.gov

The following table provides estimated method detection limits for some non-ortho PCB congeners based on EPA Method 1668.

| Congener | Matrix | Estimated Method Detection Limit (EMDL) |

| PCB 77 (3,3',4,4'-Tetrachlorobiphenyl) | Water | 169 pg/L |

| Soil/Tissue | 17 ng/kg | |

| PCB 126 (3,3',4,4',5-Pentachlorobiphenyl) | Water | 136 pg/L |

| Soil/Tissue | 14 ng/kg | |

| PCB 169 (3,3',4,4',5,5'-Hexachlorobiphenyl) | Water | 161 pg/L |

| Soil/Tissue | 16 ng/kg |

Data sourced from the Toxicological Profile for Polychlorinated Biphenyls (PCBs). nih.gov

Quantitative performance is further assessed by determining the recovery and precision of the method. Recovery is the percentage of the known amount of an analyte that is detected, and it indicates the accuracy of the method. Precision refers to the degree of agreement among repeated measurements and is typically expressed as the relative standard deviation (RSD).

A study on the analysis of non-ortho and mono-ortho PCB congeners in fish tissue provided valuable performance data. pensoft.netscispace.comresearchgate.net The recoveries of the internal standard (decachlorobiphenyl) ranged from 57.61% to 97.50% depending on the sample preparation method. pensoft.netscispace.comresearchgate.net For the non-ortho congener PCB 77, which is structurally similar to this compound, the recovery was 72.40 ± 12.34% in samples prepared by rubbing with anhydrous sodium sulfate. pensoft.netscispace.comresearchgate.net

The table below summarizes the recovery data for selected non-ortho PCB congeners from the aforementioned study.

| PCB Congener | Sample Preparation Method | Mean Recovery (%) | Standard Deviation (%) |

| PCB 77 | Rubbing with Anhydrous Sodium Sulfate | 72.40 | 12.34 |

| PCB 126 | Freeze-drying | Not Reported | Not Reported |

| PCB 169 | Freeze-drying | Not Reported | Not Reported |

Data adapted from a study on PCB analysis in fish tissue. pensoft.netscispace.comresearchgate.net

These performance metrics are crucial for ensuring the reliability of analytical data used in environmental monitoring and risk assessment. The validation of analytical methods through the determination of MDLs, recovery, and precision is a fundamental requirement for generating scientifically defensible results.

Comparative Academic Studies on 3,3 ,4,5 Tetrachlorobiphenyl

Comparisons with Other Tetrachlorobiphenyl Congeners (e.g., 3,3',4,4'-Tetrachlorobiphenyl (B1197948) (PCB 77), 3,4,4',5-Tetrachlorobiphenyl (PCB 81))

The toxicity of many PCB congeners is related to their ability to bind to and activate the aryl hydrocarbon receptor (AhR). This interaction is a key mechanism for the "dioxin-like" toxicity exhibited by some PCBs. The potency of this interaction is quantified using Toxic Equivalency Factors (TEFs), which compare the toxicity of a congener to that of the most toxic dioxin, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.org

PCB 77 (3,3',4,4'-Tetrachlorobiphenyl) and PCB 81 (3,4,4',5-Tetrachlorobiphenyl) are non-ortho substituted PCBs, a structural characteristic that allows them to assume a planar or "coplanar" configuration, similar to TCDD. This planarity enhances their ability to bind to the AhR, making them among the most toxic PCB congeners. nih.gov In contrast, PCB 80 is a mono-ortho substituted PCB. The presence of a single chlorine atom in an ortho position hinders the molecule's ability to achieve full planarity, which generally reduces its affinity for the AhR and, consequently, its dioxin-like toxicity.

The World Health Organization (WHO) has established TEFs for dioxin-like compounds, including several PCB congeners, for humans/mammals, fish, and birds. These values reflect the relative potency of each compound. While a specific TEF for PCB 80 is not consistently listed, indicating it is not considered a significant contributor to dioxin-like toxicity, the TEFs for its closely related tetrachlorobiphenyl isomers highlight the profound impact of chlorine atom placement. For instance, the non-ortho PCB 77 and PCB 81 have significantly higher TEF values than mono-ortho PCBs.

Studies investigating the induction of enzymes, such as cytochrome P450 1A1 (CYP1A1), are often used to assess the dioxin-like activity of PCBs. Research has shown that coplanar PCBs like PCB 77 are potent inducers of these enzymes. nih.govnih.gov The activation of the AhR by these ligands leads to a cascade of gene expression changes. mdpi.comendocrine-abstracts.org While direct comparative studies on PCB 80's enzyme induction capabilities are limited, its mono-ortho structure suggests it would be a significantly weaker inducer than PCB 77 or PCB 81.

Comparative Toxic Equivalency Factors (TEFs) for Select Tetrachlorobiphenyl Congeners

| Congener | PCB Number | Structure | WHO-TEF (Humans/Mammals) | WHO-TEF (Fish) | WHO-TEF (Birds) |

|---|---|---|---|---|---|

| 3,3',4,4'-Tetrachlorobiphenyl | 77 | Non-ortho | 0.0001 | 0.0001 | 0.05 |

| 3,4,4',5-Tetrachlorobiphenyl | 81 | Non-ortho | 0.0003 | 0.0005 | 0.1 |

| 3,3',4,5-Tetrachlorobiphenyl | 80 | Mono-ortho | Not listed/Negligible | Not listed/Negligible | Not listed/Negligible |

Data sourced from World Health Organization reports on Toxic Equivalency Factors. nih.govnih.gov

Comparative Analysis with Higher and Lower Chlorinated PCB Homologs

The number of chlorine atoms on the biphenyl (B1667301) structure is a primary determinant of a PCB congener's physical and chemical properties, which in turn influences its environmental behavior and biological activity. PCBs are categorized into homologs based on the number of chlorine atoms they contain. As a tetrachlorobiphenyl, PCB 80 belongs to the group of lower-chlorinated PCBs. nih.gov

Persistence and Bioaccumulation: Generally, as the degree of chlorination increases, a PCB's resistance to metabolic degradation also increases. sciepub.com This leads to greater persistence in the environment and in biological tissues. nih.gov Highly chlorinated PCBs (those with five or more chlorines) are more lipophilic ("fat-loving") and less volatile, causing them to strongly adsorb to sediments and bioaccumulate in the fatty tissues of organisms. nih.govnih.gov This process of bioaccumulation can lead to biomagnification, where concentrations increase at successively higher levels of the food chain. nih.govresearchgate.net

Conversely, lower-chlorinated PCBs, such as tetrachlorobiphenyls, are generally more susceptible to metabolism and have shorter biological half-lives. nih.govnih.gov They are more volatile and have higher water solubility compared to their more chlorinated counterparts. sciepub.com Studies on fish have shown that lower chlorinated biphenyls are metabolized more readily than higher chlorinated ones. toxicdocs.org Therefore, PCB 80 is expected to be less persistent and have a lower bioaccumulation potential than pentachlorobiphenyls or hexachlorobiphenyls.

Metabolism: The metabolism of PCBs is a key factor in their biological activity and excretion. Lower-chlorinated congeners can be more readily hydroxylated by cytochrome P450 enzymes, a critical step in making them more water-soluble for excretion. sciepub.comnih.govacs.org The position of chlorine atoms influences the rate of metabolism; congeners with adjacent non-chlorinated carbon atoms are typically metabolized more easily.

General Trends in PCB Properties by Chlorination Level

| Property | Lower Chlorinated Homologs (e.g., Tri- and Tetrachlorobiphenyls) | Higher Chlorinated Homologs (e.g., Hexa- and Heptachlorobiphenyls) |

|---|---|---|

| Persistence | Lower | Higher |

| Bioaccumulation Potential | Lower | Higher |

| Rate of Metabolism | Higher | Lower |

| Volatility | Higher | Lower |

| Water Solubility | Higher | Lower |

Differential Biological Responses Across Species

The biological and toxicological responses to PCBs can vary significantly among different species. These differences arise from variations in metabolic pathways, the structure and function of receptors like the AhR, and other physiological factors.

One of the most distinct examples of species-specific responses is seen in the TEF values established by the WHO. nih.gov For instance, birds are often more sensitive to certain dioxin-like PCBs than mammals or fish. The TEF for PCB 77 is 0.05 for birds, but only 0.0001 for humans/mammals and fish. Similarly, for PCB 81, the TEF for birds (0.1) is substantially higher than for humans/mammals (0.0003) or fish (0.0005). These differences underscore that risk assessments for wildlife must consider species-specific sensitivities.

Metabolic capabilities also differ across taxa. For example, some studies on chiral (non-superimposable mirror image) PCBs have shown that human and rat cytochrome P450 enzymes metabolize these compounds differently, leading to different profiles of hydroxylated byproducts. acs.org The rate and pathway of metabolism for a congener like PCB 80 would be expected to vary between, for instance, a mammal, a fish, and a bird, influencing its residence time in the body and its potential to cause harm.

Research has also highlighted that fish exhibit a notably low response to mono-ortho PCBs when compared to mammals and birds. nih.gov This suggests that the structural requirements for AhR binding and activation may be stricter in fish for this class of PCBs. Therefore, the risk posed by mono-ortho congeners like PCB 80 might be relatively lower for fish than for avian or mammalian species, although more direct research on PCB 80 is needed to confirm this.

Advanced Research Perspectives and Modeling Approaches for 3,3 ,4,5 Tetrachlorobiphenyl

Development of Congener-Specific Environmental Fate Models

To predict how a chemical like 3,3',4,5-Tetrachlorobiphenyl will behave in the environment, scientists develop environmental fate models. Generic models that treat PCBs as a single group or as commercial mixtures (like Aroclors) are insufficient because the environmental transport and partitioning of each congener are unique. clu-in.org Congener-specific models provide a more accurate picture by using the distinct physicochemical properties of each compound to simulate its movement and distribution in air, water, soil, and sediment. projectnavigator.comresearchgate.net

The behavior of PCB 78 in these models is governed by properties such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). nist.gov These parameters determine whether the congener is likely to volatilize into the atmosphere, dissolve in water, or adsorb to organic matter in soil and sediment. clu-in.orgresearchgate.net For example, a high Kow value, indicative of strong lipophilicity, suggests that PCB 78 will preferentially bind to sediments and accumulate in the fatty tissues of organisms. wordpress.com

Mechanistic models simulate key environmental processes, including:

Partitioning: The distribution of the chemical between dissolved and particulate phases in water and soil. researchgate.net

Volatilization: The transfer from water or soil surfaces to the atmosphere. researchgate.net

Deposition: The movement from the atmosphere back to land and water.

Sediment-Water Exchange: The processes of deposition, burial, and resuspension of contaminated sediments. projectnavigator.com

By integrating these processes, models can predict the concentration of PCB 78 in different environmental compartments over time, helping to identify areas of accumulation and potential exposure pathways. researchgate.net

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 291.99 g/mol | wordpress.com |

| Log Octanol-Water Partition Coefficient (Log Kow) | 6.36 | cdc.gov |

| Water Solubility | 0.0059 mg/L at 25°C | wordpress.com |

| Vapor Pressure | 0.00019 Pa at 25°C | wordpress.com |

Computational Toxicology and In Silico Screening Approaches

Computational toxicology utilizes computer-based models to predict the potential toxicity of chemicals, reducing the need for extensive animal testing. nih.gov For PCB 78, these in silico approaches focus on its molecular structure to estimate its biological activity. A primary method is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models establish a mathematical correlation between the chemical structure of a compound and its toxicological effects. mdpi.com

A key mechanism of toxicity for some PCBs is their ability to bind to the aryl hydrocarbon receptor (AhR), which is characteristic of "dioxin-like" compounds. usask.ca The structure of PCB 78, which has no chlorine atoms in the ortho positions, allows its two phenyl rings to rotate into a more planar, or flat, configuration. cdc.gov This planarity is a critical feature for AhR binding. In silico screening can model the interaction between the PCB 78 molecule and the AhR binding site, predicting its binding affinity. These predictions can then be compared with experimental data from in vitro bioassays to refine the models. mdpi.com While PCB 78 is not classified by the World Health Organization as a dioxin-like PCB, computational tools are essential for screening its potential to interact with this and other biological pathways, such as interference with neurotransmitters or endocrine disruption. usask.camdpi.com

Integration of Knowledge for Ecological Risk Assessment and Management

Ecological risk assessment (ERA) is a systematic process used to evaluate the potential adverse effects of chemical stressors on ecosystems. epa.gov For a compound like PCB 78, this involves integrating data on its environmental fate (exposure assessment) with its potential to cause harm (effects assessment). epa.gov

The process for a congener-specific ERA typically includes:

Problem Formulation: Defining the scope of the assessment, including the ecosystems and species of concern.

Exposure Assessment: Using environmental fate models, as described in section 9.1, to predict the concentrations of PCB 78 that organisms might be exposed to in various media (e.g., water, sediment, food). clu-in.org

Effects Assessment: Utilizing toxicological data, including predictions from computational models (section 9.2) and results from laboratory studies, to determine the concentrations at which adverse effects may occur.

Risk Characterization: Comparing exposure levels with effects levels to determine the likelihood of harm. mdpi.com

A widely used framework for assessing the risk of dioxin-like compounds is the Toxic Equivalency (TEQ) approach. wikipedia.orgornl.gov This method uses Toxic Equivalency Factors (TEFs), which scale the toxicity of individual congeners relative to the most potent dioxin, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.org The World Health Organization has assigned TEFs to 12 specific dioxin-like PCBs, but PCB 78 is not among them, indicating insufficient evidence for a comparable dioxin-like toxic mechanism. usask.caresearchgate.net

For non-dioxin-like congeners or those with unclassified toxicity like PCB 78, risk assessments may consider other toxicological endpoints or evaluate them as part of the total PCB concentration. clu-in.org Management strategies often involve setting cleanup goals for total PCBs in environmental media like soil or sediment, which implicitly integrates the risks from all present congeners. epa.gov

Future Directions in Analytical Characterization and Environmental Monitoring

The accurate assessment of risks posed by specific congeners like this compound depends on the ability to detect and quantify them in complex environmental samples. Historically, PCBs were measured as commercial mixtures (Aroclors), but this approach cannot capture the distinct environmental behavior and toxicity of individual congeners. epa.govcdc.gov

The future of PCB analysis lies in high-resolution, congener-specific methods. High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the state-of-the-art technique, capable of separating and accurately measuring most of the 209 congeners, including PCB 78, even at very low concentrations. clu-in.org This level of detail is essential for validating environmental fate models and conducting accurate risk assessments.

| Method | Target Analyte | Resolution | Typical Use |

|---|---|---|---|

| GC-ECD (e.g., EPA Method 8082A) | Aroclors | Low | Screening, historical data, highly contaminated samples. clu-in.org |

| GC-LRMS | Homolog Groups (PCBs with the same number of chlorines) | Medium | Intermediate screening, lower cost than HRGC/HRMS. clu-in.org |

| HRGC/HRMS (e.g., EPA Method 1668) | Individual Congeners | High | Congener-specific risk assessment, environmental forensics, low-level detection. clu-in.orgepa.gov |

Future directions in environmental monitoring aim to develop more cost-effective and efficient strategies. This includes passive sampling techniques that can provide time-weighted average concentrations in water and air. Additionally, novel biomonitoring approaches are being explored, such as the development of transgenic plants with animal-derived chemical receptors that can detect the presence and bioavailability of pollutants like PCBs directly in the soil and water. eurekalert.org These advancements will improve our ability to track the environmental distribution of specific congeners like PCB 78 and implement more effective risk management strategies.

Q & A

Basic: What analytical methods are recommended for quantifying 3,3',4,5-Tetrachlorobiphenyl in environmental samples?

Answer:

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for detecting chlorinated biphenyls like this compound. EPA Method 1668a specifies using isotope dilution with -labeled internal standards to achieve 60% recovery rates and detection limits as low as 169 pg/L in aqueous samples . For optimal separation, employ a DB-5ms capillary column (60 m × 0.25 mm ID, 0.25 µm film thickness) to resolve co-eluting isomers. Confirm peaks using mass fragments at m/z 291.99 (molecular ion) and characteristic chlorine isotope ratios .

Advanced: How do structural features of this compound influence its Ah receptor-mediated toxicity compared to non-planar congeners?

Answer:

The planar configuration of this compound facilitates binding to the aryl hydrocarbon receptor (AhR), triggering cytochrome P450 1A1 (CYP1A1) induction and oxidative stress. In vitro models, such as HepG2 cells, can quantify this effect via RT-qPCR analysis of CYP1A1 mRNA levels. Comparative studies show planar congeners exhibit 10–100× higher toxicity than non-planar isomers (e.g., 2,2',5,5'-Tetrachlorobiphenyl) due to enhanced receptor affinity . Dose-response experiments should include co-exposure with AhR antagonists (e.g., α-naphthoflavone) to validate specificity .

Basic: What challenges arise in distinguishing this compound from co-eluting isomers during GC analysis?

Answer:

Isomeric cross-reactivity is common due to similar retention times. To mitigate this:

- Optimize temperature programming (e.g., 80°C hold for 2 min, ramp at 20°C/min to 280°C).

- Use tandem MS (MS/MS) to differentiate fragments; this compound produces unique ions at m/z 256.9 and 221.0 under electron impact (EI) mode.

- Validate with certified reference materials (CRMs) such as PCB-78 (CAS 70362-49-1) to confirm retention indices .

Advanced: How can researchers resolve contradictions in reported bioaccumulation factors (BAFs) for this compound across aquatic species?

Answer:

Discrepancies arise from lipid content variability, metabolic capacity, and exposure duration. Standardize BAF calculations by:

- Normalizing to lipid weight in biota (e.g., fish liver vs. muscle).

- Conducting in vitro microsomal assays to measure metabolic half-lives (e.g., using rainbow trout hepatocytes).

- Applying fugacity models to account for hydrophobicity (log Kow ~6.1) and sediment partitioning .

Basic: What sample preparation techniques are optimal for extracting this compound from complex matrices like soil?

Answer:

Use pressurized liquid extraction (PLE) with dichloromethane:acetone (1:1 v/v) at 100°C and 1,500 psi. Follow with sulfuric acid cleanup to remove lipids and Florisil column fractionation to isolate non-ortho substituted PCBs. Recovery rates exceed 85% when spiked with -labeled surrogates (e.g., -PCB-77) .

Advanced: What experimental designs are recommended for studying photodegradation pathways of this compound in aquatic environments?

Answer:

- Simulate natural sunlight using a xenon arc lamp (λ > 290 nm) in quartz reactors.

- Add TiO2 (0.1 g/L) as a photocatalyst to accelerate dechlorination.

- Monitor degradation products (e.g., trichlorobiphenyls) via LC-TOF-MS and track chlorine substitution patterns using isotopic labeling .

Basic: How is this compound classified in regulatory frameworks, and what implications does this have for environmental monitoring?

Answer:

Classified under Stockholm Convention Annex A (elimination) as a persistent organic pollutant (POP). Regulatory thresholds in water are typically 1–10 ng/L, necessitating ultra-trace detection methods. Compliance requires annual monitoring using EPA 1668a or equivalent ISO 17025-accredited protocols .

Advanced: What in silico approaches predict the endocrine-disrupting potential of this compound?

Answer:

Molecular docking simulations with estrogen receptor alpha (ERα) and thyroid receptor (TRβ) identify binding affinities. Quantitative structure-activity relationship (QSAR) models, parameterized with log Kow and polar surface area (PSA), predict endocrine disruption potency. Validate predictions with yeast estrogen screen (YES) assays and TRβ reporter gene systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.